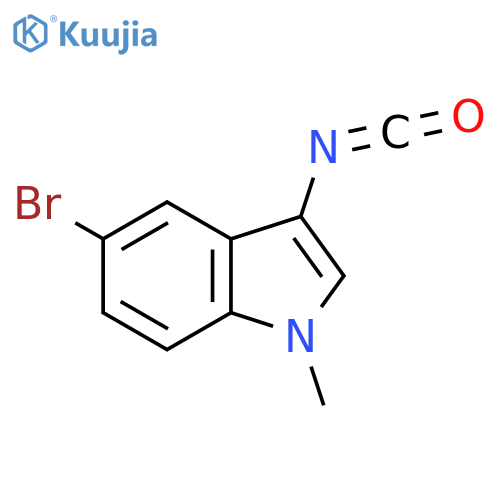

Cas no 1080028-71-2 (5-Bromo-3-isocyanato-1-methylindole)

5-Bromo-3-isocyanato-1-methylindole 化学的及び物理的性質

名前と識別子

-

- 1080028-71-2

- 5-Bromo-3-isocyanato-1-methylindole

- EN300-6745553

- 5-bromo-3-isocyanato-1-methyl-1H-indole

-

- インチ: 1S/C10H7BrN2O/c1-13-5-9(12-6-14)8-4-7(11)2-3-10(8)13/h2-5H,1H3

- InChIKey: FLSWKIHLYUTWPX-UHFFFAOYSA-N

- SMILES: BrC1C=CC2=C(C=1)C(=CN2C)N=C=O

計算された属性

- 精确分子量: 249.97418g/mol

- 同位素质量: 249.97418g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 14

- 回転可能化学結合数: 1

- 複雑さ: 265

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 34.4Ų

- XLogP3: 3.5

5-Bromo-3-isocyanato-1-methylindole Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6745553-0.5g |

5-bromo-3-isocyanato-1-methyl-1H-indole |

1080028-71-2 | 95% | 0.5g |

$758.0 | 2023-05-30 | |

| Enamine | EN300-6745553-0.1g |

5-bromo-3-isocyanato-1-methyl-1H-indole |

1080028-71-2 | 95% | 0.1g |

$337.0 | 2023-05-30 | |

| Enamine | EN300-6745553-0.25g |

5-bromo-3-isocyanato-1-methyl-1H-indole |

1080028-71-2 | 95% | 0.25g |

$481.0 | 2023-05-30 | |

| Aaron | AR028NLS-50mg |

5-bromo-3-isocyanato-1-methyl-1H-indole |

1080028-71-2 | 95% | 50mg |

$336.00 | 2025-02-16 | |

| Aaron | AR028NLS-2.5g |

5-bromo-3-isocyanato-1-methyl-1H-indole |

1080028-71-2 | 95% | 2.5g |

$2642.00 | 2023-12-16 | |

| Aaron | AR028NLS-5g |

5-bromo-3-isocyanato-1-methyl-1H-indole |

1080028-71-2 | 95% | 5g |

$3897.00 | 2023-12-16 | |

| 1PlusChem | 1P028NDG-100mg |

5-bromo-3-isocyanato-1-methyl-1H-indole |

1080028-71-2 | 95% | 100mg |

$479.00 | 2023-12-26 | |

| 1PlusChem | 1P028NDG-2.5g |

5-bromo-3-isocyanato-1-methyl-1H-indole |

1080028-71-2 | 95% | 2.5g |

$2414.00 | 2023-12-26 | |

| Aaron | AR028NLS-500mg |

5-bromo-3-isocyanato-1-methyl-1H-indole |

1080028-71-2 | 95% | 500mg |

$1068.00 | 2025-02-16 | |

| Enamine | EN300-6745553-10.0g |

5-bromo-3-isocyanato-1-methyl-1H-indole |

1080028-71-2 | 95% | 10g |

$4176.0 | 2023-05-30 |

5-Bromo-3-isocyanato-1-methylindole 関連文献

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

-

9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051

5-Bromo-3-isocyanato-1-methylindoleに関する追加情報

Introduction to 5-Bromo-3-isocyanato-1-methylindole (CAS No. 1080028-71-2) and Its Emerging Applications in Chemical Biology

5-Bromo-3-isocyanato-1-methylindole (CAS No. 1080028-71-2) is a highly versatile heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, featuring a brominated indole core substituted with an isocyanate group and a methyl group, serves as a valuable intermediate in the synthesis of biologically active molecules. Its molecular structure not only allows for diverse chemical modifications but also enables interactions with biological targets, making it a promising candidate for drug discovery and material science applications.

The isocyanato functional group in 5-Bromo-3-isocyanato-1-methylindole is particularly noteworthy for its reactivity in forming covalent bonds with nucleophiles, including amines and hydroxyl groups. This property has been exploited in the development of novel ligands, probes, and therapeutic agents. Recent studies have highlighted its role in designing small-molecule inhibitors targeting protein-protein interactions, which are critical in various diseases, including cancer and inflammatory disorders.

One of the most compelling aspects of 5-Bromo-3-isocyanato-1-methylindole is its utility in constructing complex organic frameworks. The bromine atom provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the creation of diverse indole derivatives. These derivatives have shown promise in modulating biological pathways by acting as scaffolds for drug-like molecules. For instance, researchers have utilized this compound to develop kinase inhibitors that exhibit high selectivity and potency.

In the realm of material science, 5-Bromo-3-isocyanato-1-methylindole has been explored for its potential in polymer synthesis. The isocyanate group can undergo polymerization reactions to form polyurethanes and other polymeric materials with tailored properties. These materials find applications in coatings, adhesives, and even biodegradable polymers. The incorporation of the indole moiety into these polymers enhances their thermal stability and mechanical strength, making them suitable for advanced industrial applications.

Recent advancements in computational chemistry have further elucidated the reactivity patterns of 5-Bromo-3-isocyanato-1-methylindole, providing insights into its mechanism of action in biological systems. Molecular dynamics simulations have revealed that the compound can interact with specific amino acid residues in target proteins, leading to conformational changes that modulate enzyme activity. This understanding has paved the way for rational drug design strategies that leverage the unique properties of this compound.

The pharmaceutical industry has taken note of 5-Bromo-3-isocyanato-1-methylindole as a key intermediate in synthesizing novel therapeutics. Its ability to form stable covalent bonds with biological targets has been exploited in the development of targeted therapies that minimize off-target effects. For example, researchers have designed bispecific antibodies that incorporate this compound as a linker to enhance binding affinity and reduce immunogenicity. Such innovations are particularly relevant in the treatment of autoimmune diseases and cancer.

Another area where 5-Bromo-3-isocyanato-1-methylindole has made significant contributions is in the field of diagnostic imaging. The compound has been used to develop contrast agents for magnetic resonance imaging (MRI) that improve tissue visualization. The bromine atom allows for easy labeling with radioactive isotopes or fluorescent dyes, enabling precise tracking of biological processes in vivo. These advancements have enhanced our ability to diagnose and monitor diseases non-invasively.

The environmental impact of using 5-Bromo-3-isocyanato-1-methylindole as a building block for synthetic chemistry has also been carefully evaluated. Studies have demonstrated that proper handling and disposal protocols can minimize environmental risks associated with its use. Efforts are ongoing to develop greener synthetic routes that reduce waste and energy consumption while maintaining high yields and purity standards.

In conclusion, 5-Bromo-3-isocyanato-1-methylindole (CAS No. 1080028-71-2) is a multifaceted compound with broad applications across chemical biology, pharmaceuticals, and material science. Its unique structural features enable diverse functionalizations, making it an indispensable tool for researchers seeking to develop innovative therapeutics and materials. As our understanding of its properties continues to grow, so too will its role in advancing scientific discovery and technological innovation.

1080028-71-2 (5-Bromo-3-isocyanato-1-methylindole) Related Products

- 2613299-20-8(rac-(2R,5R)-5-methyl-1,4-dioxane-2-carboxylic acid)

- 2229117-83-1(1-(3,4-dihydro-1H-2-benzopyran-6-yl)-4,4-difluorocyclohexan-1-amine)

- 1823755-17-4(Thiomorpholine, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dioxide)

- 842970-63-2(N-(5-benzyl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide)

- 220243-81-2(tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate)

- 1804478-11-2(6-(Difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile)

- 1710472-19-7(3-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine)

- 313516-46-0(3,4-dimethyl-N-(1-phenylethyl)benzamide)

- 59881-63-9(Acetamide, N-(4,6-dichloro-1,3,5-triazin-2-yl)-)

- 176655-56-4(Hydroxy Ritonavir)